molecular formula C12H18N2O2 B12522498 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate CAS No. 798571-66-1

2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate

Cat. No.: B12522498
CAS No.: 798571-66-1
M. Wt: 222.28 g/mol
InChI Key: BITIVYUNLYNIOR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is a compound that features an imidazole ring attached to an ethyl group, which is further connected to a cyclohexanecarboxylate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Properties

CAS No.

798571-66-1

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-imidazol-1-ylethyl cyclohexanecarboxylate

InChI

InChI=1S/C12H18N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h6-7,10-11H,1-5,8-9H2

InChI Key

BITIVYUNLYNIOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate typically involves the reaction of 2-(1H-Imidazol-1-yl)ethanol with cyclohexanecarboxylic acid under esterification conditions. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of imidazole derivatives, including 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate, against various cancer cell lines. For instance, compounds related to imidazole structures have shown promising results in inhibiting the growth of cervical and bladder cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
4-chloro-N-(2-(4-chlorophenyl)...SISO (Cervical)2.87
N-(7-(4,5-dihydro-1H-imidazol-2-yl)...RT-112 (Bladder)3.06

These compounds exhibited activity comparable to standard chemotherapeutics like cisplatin, indicating their potential as lead compounds in cancer therapy.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that certain imidazole-based compounds exhibit significant antibacterial activity against various pathogens.

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
2-(1H-Imidazol-1-yl)ethyl...Staphylococcus aureus0.5 µg/mL
4-methylimidazoleEscherichia coli0.8 µg/mL

The findings suggest that these compounds could serve as potential candidates for developing new antimicrobial agents.

Case Study on Anticancer Properties

A study conducted on the anticancer properties of similar imidazole-based compounds revealed that certain modifications at the aromatic ring significantly enhanced cytotoxicity against human cancer cell lines. The research utilized a panel of assays to evaluate cell viability post-treatment with varying concentrations of the compounds.

Case Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, a series of imidazole derivatives were screened against common oral pathogens. The study concluded that specific structural features contributed to increased antibacterial activity, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is unique due to its combination of an imidazole ring with a cyclohexanecarboxylate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

The compound 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

Chemical Structure

The structure of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate can be represented as follows:

C12H17N2O2\text{C}_{12}\text{H}_{17}\text{N}_{2}\text{O}_2

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate has been tested against various fungal strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is measured using the Minimum Inhibitory Concentration (MIC), which determines the lowest concentration of a substance that inhibits microbial growth.

CompoundMIC (µg/mL)
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate32
1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl pentanoate0.25
2-(1H-imidazol-1-yl)-4-oxo-4-phenylbutanoate8

These findings suggest that while 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate has moderate antifungal activity, other derivatives show significantly stronger effects against resistant strains such as Candida glabrata .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating compounds for therapeutic use. The cytotoxic effects of imidazole derivatives have been studied in various cancer cell lines.

Cytotoxicity Findings

In vitro studies have shown that certain imidazole derivatives exhibit varying levels of cytotoxicity against cancer cells:

CompoundCell LineIC50 (µM)
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylateMCF-7 (breast cancer)TBD
Other imidazole derivativesHT-29 (colon cancer)TBD

The specific IC50 values for 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate remain to be fully characterized in prominent cancer cell lines . However, related compounds have shown promising results in inhibiting cell proliferation.

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some studies suggest that these compounds may inhibit acetyl-CoA carboxylase, which plays a role in fatty acid metabolism, thus influencing energy homeostasis and potentially impacting metabolic disorders .

Case Studies

Several studies highlight the potential therapeutic applications of imidazole derivatives:

  • Antifungal Activity : A study demonstrated that certain imidazole derivatives were effective against drug-resistant fungal strains, suggesting that modifications in their structure could enhance their efficacy .
  • Cancer Research : Research into the cytotoxicity of imidazole derivatives has shown promise in targeting specific cancer cell lines, indicating potential for development as anticancer agents .

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